molecular formula C20H17F21 B12084847 Perfluorodecane-limonene

Perfluorodecane-limonene

Cat. No.: B12084847
M. Wt: 656.3 g/mol
InChI Key: TXATWWMPVSGDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorodecane-limonene is a fluorinated compound that combines the properties of perfluorodecane and limonene Perfluorodecane is a perfluorinated hydrocarbon, known for its chemical stability and inertness, while limonene is a naturally occurring monoterpene found in the essential oils of citrus fruits

Preparation Methods

Synthetic Routes and Reaction Conditions

The fluorination process typically uses cobalt (III) fluoride as a fluorinating agent under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete fluorination of the decane molecule.

Industrial Production Methods

Industrial production of perfluorodecane-limonene follows a similar synthetic route but on a larger scale. The process involves multiple steps of purification to obtain a high-purity product. The fluorination step is followed by the addition of limonene under specific reaction conditions to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions

Perfluorodecane-limonene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound oxides, while reduction can yield partially fluorinated hydrocarbons .

Scientific Research Applications

Perfluorodecane-limonene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of perfluorodecane-limonene involves its interaction with molecular targets and pathways. The compound’s fluorinated nature allows it to interact with hydrophobic regions of biological membranes, enhancing its permeability and stability. In medical applications, this compound can deliver oxygen to tissues, promoting healing and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Perfluorodecalin: A perfluorinated compound with similar gas solubility properties.

    Perfluorooctane: Another perfluorinated hydrocarbon with applications in medical and industrial fields.

    Limonene: A monoterpene with antioxidant and anti-inflammatory properties.

Uniqueness

Perfluorodecane-limonene is unique due to its combination of fluorinated and terpene properties. This dual nature allows it to exhibit both the chemical stability of perfluorocarbons and the biological activity of limonene, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H17F21

Molecular Weight

656.3 g/mol

IUPAC Name

4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluorotridecan-2-yl)-1-methylcyclohexene

InChI

InChI=1S/C20H17F21/c1-8-3-5-10(6-4-8)9(2)7-11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)17(33,34)18(35,36)19(37,38)20(39,40)41/h3,9-10H,4-7H2,1-2H3

InChI Key

TXATWWMPVSGDTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.